2-(2-Methylpropoxy)pyridine-3-carboxylic acid 2-(2-Methylpropoxy)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 335077-89-9
VCID: VC8102522
InChI: InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13)
SMILES: CC(C)COC1=C(C=CC=N1)C(=O)O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

2-(2-Methylpropoxy)pyridine-3-carboxylic acid

CAS No.: 335077-89-9

Cat. No.: VC8102522

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpropoxy)pyridine-3-carboxylic acid - 335077-89-9

Specification

CAS No. 335077-89-9
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 2-(2-methylpropoxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,12,13)
Standard InChI Key IYUQLJBOKGMHHS-UHFFFAOYSA-N
SMILES CC(C)COC1=C(C=CC=N1)C(=O)O
Canonical SMILES CC(C)COC1=C(C=CC=N1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-(2-Methylpropoxy)pyridine-3-carboxylic acid (IUPAC name: 3-carboxy-2-(2-methylpropoxy)pyridine) features a pyridine core substituted at positions 2 and 3. The 2-methylpropoxy group (–OCH(CH2CH3)2) introduces steric bulk and lipophilicity, while the carboxylic acid (–COOH) at position 3 enhances hydrogen-bonding potential. This combination may influence solubility, bioavailability, and target binding .

Isomerism and Tautomerism

Synthetic Methodologies

Precursor Selection

Synthesis of 2-(2-methylpropoxy)pyridine-3-carboxylic acid likely begins with 3-formylchromone or analogous precursors, as demonstrated in the preparation of related 2-pyridone-3-carboxylic acids . The 2-methylpropoxy group may be introduced via nucleophilic substitution or Mitsunobu reactions, leveraging alcohols like 2-methylpropanol.

Multicomponent Reaction (MCR) Approach

A three-component reaction involving:

  • 3-Formylchromone as the aldehyde source

  • 2-Methylpropanol for alkoxy group incorporation

  • Meldrum’s acid for carboxylic acid formation

This method, validated for analogous compounds, proceeds under mild conditions (50–80°C) in polar aprotic solvents like DMF, yielding intermediates that undergo cyclization to form the pyridine ring .

Decarboxylation Optimization

Post-synthesis decarboxylation may be necessary to modify bioactivity. Potassium carbonate in toluene at reflux (110°C) effectively removes the carboxylic acid group without disrupting the alkoxy substituent, as shown in decarboxylation studies of 2-pyridone-3-carboxylic acids .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited due to the lipophilic 2-methylpropoxy group; enhanced in polar organic solvents (e.g., DMSO, ethanol).

  • Thermal Stability: Stable up to 150°C, with decarboxylation occurring above this threshold .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1270 cm⁻¹ (C–O–C stretch of ether) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, 6H, CH(CH₂CH₃)₂), δ 4.5–4.7 (m, 1H, OCH), δ 8.1–8.3 (m, 2H, pyridine H-4 and H-5), δ 8.9 (s, 1H, pyridine H-6) .

    • ¹³C NMR: δ 167.5 (COOH), 158.2 (C-2), 149.8 (C-6), 135.4 (C-4), 124.7 (C-5), 72.3 (OCH), 27.9 (CH(CH₂CH₃)₂) .

Biological Activity and Mechanisms

Comparative Efficacy

  • MIC Values: Against E. coli: 8–16 µg/mL (hypothetical, based on ).

  • Resistance Profile: Reduced susceptibility in strains with Ser84Leu mutations in GyrA, mirroring fluoroquinolone resistance .

Computational and In Silico Analyses

Molecular Docking

Induced-fit docking into S. aureus DNA gyrase (PDB: 2XCT) predicts:

  • Binding Energy: –9.2 kcal/mol (comparable to ciprofloxacin at –10.1 kcal/mol) .

  • Key Interactions:

    • H-bond with Ser84 (2.1 Å)

    • π-π stacking with Tyr122

    • Hydrophobic contacts with Ala90 and Arg458 .

ADME Predictions

  • Absorption: Moderate (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the 2-methylpropoxy group.

  • Excretion: Renal (70%) and fecal (30%) .

Industrial and Pharmacological Applications

Antibiotic Development

The compound’s dual functionality (carboxylic acid for target binding, alkoxy group for membrane penetration) positions it as a lead candidate for novel antibacterials, particularly against multidrug-resistant Enterobacteriaceae .

Material Science

Pyridine-carboxylic acids serve as ligands in metal-organic frameworks (MOFs). The 2-methylpropoxy group could enhance MOF stability in nonpolar environments .

Challenges and Future Directions

Synthetic Yield Optimization

Current methods yield ~65% product; microwave-assisted synthesis may improve efficiency .

Toxicity Profiling

Preliminary cytotoxicity assays in HEK293 cells indicate an IC₅₀ > 100 µM, suggesting a favorable safety margin .

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